molecular formula C25H22Cl2N2OS2 B306085 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306085
M. Wt: 501.5 g/mol
InChI Key: IJGOCIZUMBPQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothienopyrimidinone compounds and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to bind to the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain.
Biochemical and Physiological Effects:
2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been shown to reduce the growth of tumor cells in vitro and in vivo. In addition, it has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its broad range of potential therapeutic applications. It has been found to exhibit activity against a variety of targets, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One potential area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1H-benzothiophene-1,1-dioxide with 3,4-dichlorobenzylamine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism and results in the formation of the desired compound.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential therapeutic applications in various scientific research areas. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. In addition, it has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C25H22Cl2N2OS2

Molecular Weight

501.5 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H22Cl2N2OS2/c1-2-15-7-10-17(11-8-15)29-24(30)22-18-5-3-4-6-21(18)32-23(22)28-25(29)31-14-16-9-12-19(26)20(27)13-16/h7-13H,2-6,14H2,1H3

InChI Key

IJGOCIZUMBPQMZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=C(C=C4)Cl)Cl)SC5=C3CCCC5

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=C(C=C4)Cl)Cl)SC5=C3CCCC5

Origin of Product

United States

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